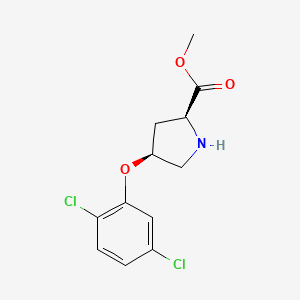
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate
説明
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, also known as dichloropyrrolidine-2-carboxylic acid methyl ester, is a synthetic organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is a white, odorless, crystalline solid with a molecular weight of 304.07 g/mol. It is insoluble in water, but soluble in organic solvents such as ethanol and acetone.
科学的研究の応用
Cognitive Enhancement and Cholinergic Channel Function
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, as a member of the 3-pyridyl ether class of nicotinic acetylcholine receptor (nAChR) ligands, has shown promising results in enhancing cognitive functions. In a study by Lin et al. (1997), this compound demonstrated positive effects in rodent and primate models of cognitive enhancement and showed a reduced propensity to activate peripheral ganglionic type receptors. The compound's favorable oral bioavailability makes it an attractive candidate for further evaluation as a treatment for cognitive disorders (Lin et al., 1997).
Catalysis in Chemical Synthesis
The compound has been used in asymmetric reactions catalyzed by chiral metal complexes. Inoguchi, Morimoto, and Achiwa (1989) prepared analogues of this compound, which significantly enhanced the enantioselectivity and activity of rhodium complex catalysts in the hydrogenation of dimethyl itaconate. This method was effectively employed in asymmetric synthesis of key intermediates for new human renin inhibitors (Inoguchi, Morimoto, & Achiwa, 1989).
Enantiopure Coordination Partner for Cations
Wang and Englert (2019) reported on a light-atom compound related to methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate, highlighting its role as an enantiopure coordination partner for cations. Despite minor resonant scattering, the absolute structure of this compound was determined using a combination of diffraction, CD spectroscopy, and theoretical calculations (Wang & Englert, 2019).
Synthesis of Pyrrolidines and Piperidines
Boto et al. (2001) described a new synthesis method for 2,3-disubstituted pyrrolidines and piperidines using a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides. This method introduces iodine at the previously unfunctionalized 3-position, allowing for various substituents to be introduced at C-2 (Boto, Hernández, de Leon, & Suárez, 2001).
Antifungal Activity
Schwan, Gray, and Wright (1979) synthesized a derivative of this compound that demonstrated significant antifungal activity against a spectrum of pathogenic yeast species, dermatophytic fungi, and Aspergillus niger (Schwan, Gray, & Wright, 1979).
特性
IUPAC Name |
methyl (2S,4S)-4-(2,5-dichlorophenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3/c1-17-12(16)10-5-8(6-15-10)18-11-4-7(13)2-3-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUZQDLRPNENB-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2,5-dichlorophenoxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)
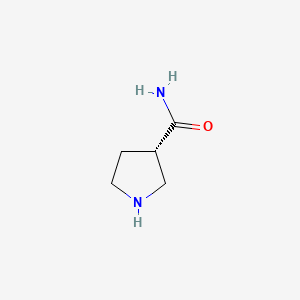

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1384826.png)
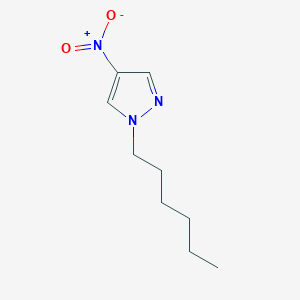




![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylic acid](/img/structure/B1384837.png)
![(R)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one](/img/structure/B1384838.png)
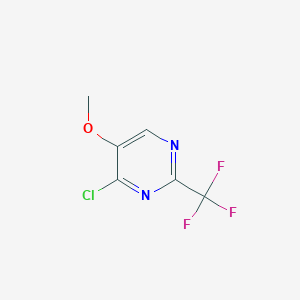
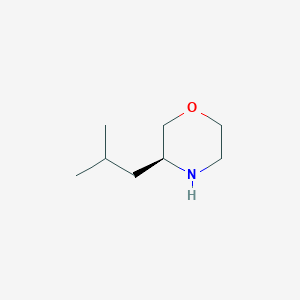
![6-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384841.png)